molecular formula C12H17NO3S B1598928 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol CAS No. 166438-65-9

1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol

Cat. No. B1598928
CAS RN: 166438-65-9
M. Wt: 255.34 g/mol
InChI Key: VKNZXRJZXULKIM-UHFFFAOYSA-N
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Description

“1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol” is a chemical compound with the CAS Number: 166438-65-9 . It has a molecular weight of 255.34 and its IUPAC name is 1-[4-(methylsulfonyl)phenyl]-4-piperidinol . The compound is a white solid .


Molecular Structure Analysis

The InChI code for “1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol” is 1S/C12H17NO3S/c1-17(15,16)12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol” is a white solid . Its molecular weight is 255.34 , and its InChI code is 1S/C12H17NO3S/c1-17(15,16)12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3 .

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

Research has shown that compounds structurally related to 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol are involved in complex metabolic pathways, indicating potential therapeutic applications. For instance, the study by Hvenegaard et al. (2012) examined the metabolic processes of a novel antidepressant, highlighting the oxidative metabolism mediated by specific cytochrome P450 enzymes. This research provides insights into the metabolic transformation of related compounds, which could be relevant for understanding the metabolic fate of 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol and its potential therapeutic applications (Hvenegaard et al., 2012).

Synthesis and Biological Evaluation

Another study by Khalid et al. (2016) focused on the synthesis and spectral analysis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which share a structural motif with 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol. The synthesized compounds were evaluated for their biological activity, providing a foundation for further exploration of the biological applications of similar compounds (Khalid et al., 2016).

Chemical Reactions and Mechanisms

Research by Griffin et al. (2006) explored the chemical reactivity of beta-piperidinoethyl sulfides, which are related to 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol, in the context of Cope-type elimination reactions. This study provides valuable information on the chemical behavior of such compounds, which could be applied to the synthesis of new chemical entities or the understanding of their reactivity in biological systems (Griffin et al., 2006).

Medicinal Chemistry Applications

Further research by Oinuma et al. (1991) delved into the synthesis and biological evaluation of related sulfonamide compounds as potent inhibitors for specific enzymes, indicating potential therapeutic applications. This study exemplifies how structural analogs of 1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol can be utilized in medicinal chemistry to develop novel therapeutics (Oinuma et al., 1991).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-(4-methylsulfonylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-17(15,16)12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5,11,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNZXRJZXULKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390830
Record name 1-[4-(Methanesulfonyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Methylsulfonyl)phenyl)piperidin-4-ol

CAS RN

166438-65-9
Record name 1-[4-(Methanesulfonyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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